3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone. The molecule features a pyrrolidin-1-yl group at the carbonyl position (C1) and a 4-hydroxyphenylsulfanyl moiety at the C3 position. The sulfanyl (thioether) linkage introduces unique electronic and steric properties, distinguishing it from oxygen- or nitrogen-linked analogs.
Properties
CAS No. |
918828-11-2 |
|---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO2S/c15-11-3-5-12(6-4-11)17-10-7-13(16)14-8-1-2-9-14/h3-6,15H,1-2,7-10H2 |
InChI Key |
RPPACSDFEFCVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 4-hydroxythiophenol with 1-(pyrrolidin-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds containing phenolic structures exhibit strong antioxidant properties. The hydroxyl group on the phenyl ring in 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is believed to contribute to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .
Anticancer Potential
Studies have demonstrated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, synthesized derivatives similar to 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one were evaluated for their anticancer activities against HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines. Results showed promising anti-proliferative effects, suggesting potential as a lead compound for cancer therapy .
Neuropharmacological Effects
The pyrrolidine structure is associated with various neuropharmacological activities. Compounds with similar frameworks have been investigated for their effects on serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. The selective modulation of these receptors by related compounds suggests that 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one may also possess neuroactive properties .
Synthesis and Mechanochemical Approaches
Recent advancements in synthetic methodologies have highlighted the use of mechanochemical reactions for the synthesis of biologically active compounds. This approach allows for the green synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one, reducing the environmental impact associated with traditional organic synthesis methods .
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (1i)
- Structure : Replaces the sulfanyl-hydroxyphenyl group with a 4-bromophenyl moiety.
- Properties : The bromine atom is electron-withdrawing, enhancing electrophilicity at the carbonyl group compared to the hydroxyphenylsulfanyl group. This could influence reactivity in nucleophilic addition reactions.
- Synthesis : Prepared via a chloride intermediate in quantitative yield .
3-(4-Hydroxyphenyl)-1-(3-tolyl)-propan-1-one (4.2-3am)
- Structure : Features a 3-tolyl (methyl-substituted phenyl) group at C1 and a 4-hydroxyphenyl group at C3.
- The methyl group on the aryl ring may enhance lipophilicity.
- Synthesis: Produced via method B from 3-(4-hydroxyphenyl)propanoic acid in 41% yield .
1-(2,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (26b)
- Structure : Contains 2,4-dimethoxyphenyl at C1 and 4-hydroxyphenyl at C3.
- The hydroxyl group offers hydrogen-bonding capability.
- Synthesis : Hydrogenation of chalcone precursors yields 42% of this compound .
Chalcone Derivatives
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Structure: A propenone (α,β-unsaturated ketone) backbone with 4-chlorophenyl and 4-hydroxyphenyl groups.
- Properties : The conjugated double bond increases reactivity toward Michael addition. The chlorine atom introduces electronegativity, altering electronic distribution.
- Synthesis: Derived from 4-hydroxyacetophenone and 4-chlorobenzaldehyde .
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
- Structure : Combines a chalcone backbone with a pyrrolidin-1-yldiazenyl group.
- Properties : The diazenyl group may confer photochemical activity, while the methoxyphenyl enhances solubility.
- Synthesis: Not explicitly detailed, but likely involves condensation reactions .
Heterocyclic and Sulfur-Containing Analogues
1-(Azepan-1-yl)-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propan-1-one
- Structure : Replaces pyrrolidin-1-yl with azepan-1-yl (7-membered ring) and includes a pyrrolidine-sulfonyl group.
- Properties : The sulfonyl group is strongly electron-withdrawing, contrasting with the sulfanyl group’s moderate electron-donating effects. The larger azepane ring increases steric bulk.
- Synthesis: No explicit details, but structural analysis suggests sulfonylation steps .
3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
- Structure : Substitutes pyrrolidin-1-yl with pyrrol-1-yl (unsaturated pyrrole ring).
- Properties : The aromatic pyrrole ring alters electronic properties, reducing basicity compared to the saturated pyrrolidine.
- Synthesis: Reported with 98% purity; SMILES notation confirms structure .
Biological Activity
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one, a compound featuring both a pyrrolidine and a phenolic sulfide moiety, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds similar to 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one. For instance, derivatives of pyrrole have demonstrated significant activity against various bacterial strains. A comparative analysis of different compounds showed that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , with controls like ciprofloxacin showing an MIC of 2 µg/mL for both pathogens .
| Compound Type | MIC (µg/mL) | Bacteria |
|---|---|---|
| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Pyrrole Derivative | 3.12 - 12.5 | Escherichia coli |
| Ciprofloxacin | 2 | Both |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit low hemolytic activity, indicating minimal toxicity to red blood cells. For example, the hemolytic activity of related compounds ranged from 3.23% to 15.22%, suggesting a favorable safety margin .
Case Studies and Research Findings
Several case studies have explored the biological implications of similar compounds:
- Antibacterial Activity : A study evaluated the antibacterial properties of various thiazole and thiophene derivatives, revealing that some possess dual inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial replication .
- Mechanism of Action : Research indicates that the incorporation of sulfur-containing moieties in organic compounds can enhance their interaction with biological targets, potentially leading to increased efficacy against resistant strains .
- Potential Therapeutic Applications : The structural characteristics of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one suggest its utility in developing new antimicrobial agents aimed at addressing antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
